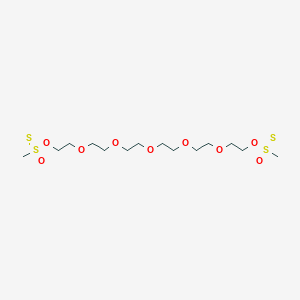
O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate is a complex organic compound belonging to the class of dialkyl ethers. This compound is characterized by its unique structure, which includes multiple ether linkages and sulfonothioate groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate typically involves the reaction of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonothioate groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate groups to thiol groups.
Substitution: Nucleophilic substitution reactions can replace the sulfonothioate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. The ether linkages and sulfonothioate groups play a crucial role in these interactions, allowing the compound to bind selectively to its targets. This binding can alter the conformation and function of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol: A precursor in the synthesis of the target compound.
Hexaethylene glycol: Another compound with multiple ether linkages but lacking the sulfonothioate groups.
Polyethylene glycol: Widely used in various applications but differs in its molecular structure and functional groups.
Uniqueness
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate is unique due to its combination of ether linkages and sulfonothioate groups. This unique structure imparts distinctive chemical properties, making it valuable in specific scientific research applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C14H30O9S4 |
|---|---|
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
methyl-[2-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C14H30O9S4/c1-26(15,24)22-13-11-20-9-7-18-5-3-17-4-6-19-8-10-21-12-14-23-27(2,16)25/h3-14H2,1-2H3 |
Clé InChI |
JGPVARKPHCKKFC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=S)OCCOCCOCCOCCOCCOCCOS(=O)(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


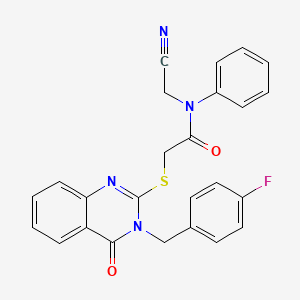
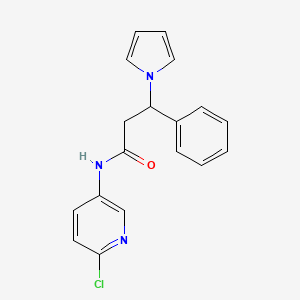
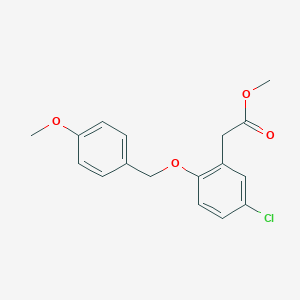
![4-[acetyl(methyl)amino]-1-(carboxymethyl)-4H-1,2,4-triazol-1-ium](/img/structure/B15282076.png)
![3-[(Methylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282080.png)
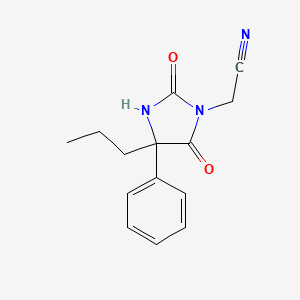
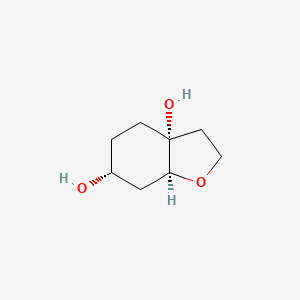
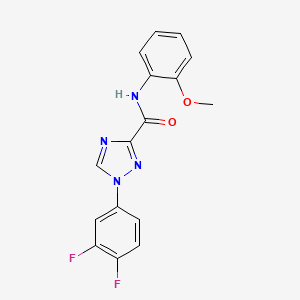
![6-(2-Furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282100.png)
![1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15282111.png)
homocysteine](/img/structure/B15282113.png)
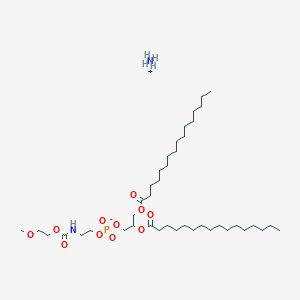
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine](/img/structure/B15282140.png)
![Methyl 2-{[5-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B15282146.png)
